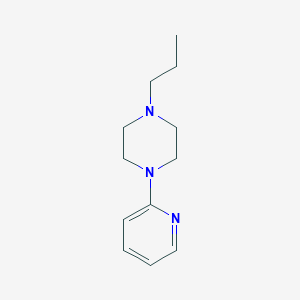
2-chloro-N-methyl-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(2-methylphenyl)acetamide, also known as Clonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic, which means it can relieve pain, and has been used in scientific research to study the opioid receptor system.
Mecanismo De Acción
2-chloro-N-methyl-N-(2-methylphenyl)acetamide works by binding to opioid receptors in the brain and spinal cord. When it binds to these receptors, it activates a series of biochemical reactions that ultimately result in the reduction of pain. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide also activates the reward pathway in the brain, which is responsible for feelings of pleasure and euphoria.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has a number of biochemical and physiological effects. It is a potent analgesic, which means it can relieve pain. It also produces feelings of pleasure and euphoria, which can lead to addiction. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide can cause respiratory depression, which can be fatal in high doses. It can also cause constipation, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has a number of advantages for lab experiments. It is a potent analgesic, which means it can be used to study the opioid receptor system and pain relief. It also produces feelings of pleasure and euphoria, which can be used to study addiction. However, 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has some limitations for lab experiments. It can cause respiratory depression, which can be difficult to control in animal studies. It can also be difficult to administer in precise doses.
Direcciones Futuras
There are a number of future directions for research on 2-chloro-N-methyl-N-(2-methylphenyl)acetamide. One area of interest is the development of new opioid analgesics that have fewer side effects and lower potential for addiction. Another area of interest is the study of the opioid receptor system and its role in pain relief and addiction. Finally, there is a need for more research on the long-term effects of opioid use, including the potential for addiction and overdose.
Conclusion
In conclusion, 2-chloro-N-methyl-N-(2-methylphenyl)acetamide is a synthetic opioid that has been used in scientific research to study the opioid receptor system. It is a potent analgesic that can relieve pain and produce feelings of pleasure and euphoria. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-chloro-N-methyl-N-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-methylmorpholine to form 2-methylphenylaceto-N-methylmorpholine. Finally, the addition of hydrogen chloride and sodium nitrite to this compound produces 2-chloro-N-methyl-N-(2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(2-methylphenyl)acetamide has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for pain relief. 2-chloro-N-methyl-N-(2-methylphenyl)acetamide has also been used to study the effects of opioids on the central nervous system and to investigate the potential for opioid addiction.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBWXPIUCRXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)




![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
